Cas no 82679-28-5 (4,5-diiodo-phthalic acid)

4,5-diiodo-phthalic acid structure
4,5-diiodo-phthalic acid structure
Product Name:4,5-diiodo-phthalic acid
CAS-Nr.:82679-28-5
MF:C8H4I2O4
MW:417.923907279968
MDL:MFCD09032637
CID:988079
Update Time:2024-01-23

4,5-diiodo-phthalic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4,5-diiodo-phthalic acid
    • 4,5-diiodophthalic acid
    • 4,5-Diiodo-1,2-benzenedicarboxylic acid (ACI)
    • MDL: MFCD09032637
    • Inchi: 1S/C8H4I2O4/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2H,(H,11,12)(H,13,14)
    • InChI-Schlüssel: RWFDZJFUBBFWKQ-UHFFFAOYSA-N
    • Lächelt: O=C(C1C(C(O)=O)=CC(I)=C(I)C=1)O

Berechnete Eigenschaften

  • Genaue Masse: 417.81990 g/mol
  • Monoisotopenmasse: 417.81990 g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 230
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Molekulargewicht: 417.92
  • XLogP3: 2.3
  • Topologische Polaroberfläche: 74.6Ų

4,5-diiodo-phthalic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-10
eNovation Chemicals LLC
D122501-3g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
3g
$785 2024-08-03
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-10
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-19
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-19
eNovation Chemicals LLC
D122501-1g
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
1g
$675 2025-02-27
eNovation Chemicals LLC
D122501-250mg
4,5-DIIODO-PHTHALICACID
82679-28-5 97%
250mg
$495 2025-02-27

4,5-diiodo-phthalic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  8 d, 40 °C
Referenz
Facile Synthesis, Triplet-State Properties, and Electrochemistry of Hexaiodo-Subphthalocyanine
Obloza, Magdalena; et al, Chemistry - A European Journal, 2018, 24(64), 17080-17090

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Fuming sulfuric acid ;  40 h, 80 - 85 °C
1.2 Reagents: Potassium hydroxide Solvents: Water ;  12 h, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Design, Synthesis, and Properties of New Derivatives of Pentacene
Jiang, Jinyue; et al, Journal of Organic Chemistry, 2006, 71(5), 2155-2158

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Iodine Catalysts: Sulfuric acid ;  24 h, rt → 80 °C
2.1 Reagents: Potassium hydroxide Solvents: Water ;  12 h, 115 °C; 115 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Iodine chloride Solvents: Carbon tetrachloride
2.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referenz
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 -
2.1 Reagents: Iodine chloride Solvents: Carbon tetrachloride
3.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referenz
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  48 h, reflux
Referenz
Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission
Venkatramaiah, N.; et al, ACS Applied Materials & Interfaces, 2018, 10(4), 3838-3847

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  48 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, heated
Referenz
Synthesis of Hexadehydrotribenzo[a,e,i][12]annulenes by Acetylene Insertion into an Open-Chain Precursor
Dudic, Miroslav; et al, Journal of Organic Chemistry, 2012, 77(1), 68-74

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid
1.2 Reagents: Potassium hydroxide Solvents: Water
Referenz
Conformational Polymorphism of Octadehydrodibenzo[12]annulene with Dimethyl Phthalate Moieties
Hisaki, Ichiro; et al, Crystal Growth & Design, 2009, 9(1), 414-420

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  20 h, 100 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Synthesis and optoelectronic properties of hexachloro- and hexaiodosubnaphthalocyanines as organic electronic materials
Yamamoto, Koji; et al, Tetrahedron, 2016, 72(32), 4918-4924

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Water ;  12 h, 115 °C; 115 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
Referenz
Distance Measurement of a Noncovalently Bound Y@C82 Pair with Double Electron Electron Resonance Spectroscopy
Gil-Ramirez, Guzman; et al, Journal of the American Chemical Society, 2018, 140(24), 7420-7424

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium iodide Catalysts: Chlorotrimethylsilane
Referenz
A new organosilicon synthon, 2,3,5,6-tetrakis(trimethylsilyl)-1,3-cyclohexadiene. Versatile polyfunctionalization of o-dichlorobenzene
Dunogues, Jacques; et al, Organometallics, 1982, 1(11), 1525-8

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ,  Periodic acid Solvents: Acetic acid ,  Water ;  overnight, 70 °C
2.1 Reagents: Pyridine ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  48 h, reflux
Referenz
Efficient Blue and Yellow Organic Light-Emitting Diodes Enabled by Aggregation-Induced Emission
Venkatramaiah, N.; et al, ACS Applied Materials & Interfaces, 2018, 10(4), 3838-3847

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Sulfuric acid ,  Periodic acid Solvents: Acetic acid ,  Water ;  24 h, 60 - 65 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 7
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  8 d, 40 °C
Referenz
Facile Synthesis, Triplet-State Properties, and Electrochemistry of Hexaiodo-Subphthalocyanine
Obloza, Magdalena; et al, Chemistry - A European Journal, 2018, 24(64), 17080-17090

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Acetic acid ,  Iodine ,  Sulfuric acid ,  Sodium periodate Solvents: Water ;  70 °C
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  48 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, heated
Referenz
Synthesis of Hexadehydrotribenzo[a,e,i][12]annulenes by Acetylene Insertion into an Open-Chain Precursor
Dudic, Miroslav; et al, Journal of Organic Chemistry, 2012, 77(1), 68-74

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Iodine ,  Fuming sulfuric acid ;  40 h, 80 - 85 °C
Referenz
Design, Synthesis, and Properties of New Derivatives of Pentacene
Jiang, Jinyue; et al, Journal of Organic Chemistry, 2006, 71(5), 2155-2158

4,5-diiodo-phthalic acid Raw materials

4,5-diiodo-phthalic acid Preparation Products

Empfohlene Lieferanten
Shanghai Bent Chemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shanghai Jinhuan Chemical CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Wuhan ChemNorm Biotech Co.,Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.